molecular formula C11H14O3 B057033 3,4-Dimethoxyphenylacetone CAS No. 776-99-8

3,4-Dimethoxyphenylacetone

Cat. No.: B057033
CAS No.: 776-99-8
M. Wt: 194.23 g/mol
InChI Key: UMYZWICEDUEWIM-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylacetone (CAS 776-99-8) is an aromatic ketone with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its IUPAC name is 1-(3,4-dimethoxyphenyl)propan-2-one, and it is also known as veratryl acetone or methyl veratryl ketone. The compound features a phenyl ring substituted with two methoxy groups at positions 3 and 4, along with an acetone moiety (propan-2-one) at position 1 (Figure 1).

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: 3,4-Dimethoxyphenylpropanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

One of the primary applications of 3,4-Dimethoxyphenylacetone is its use as a starting material in the synthesis of α-methyl-dopa, an important non-proteogenic α-amino acid utilized in the treatment of hypertension and other cardiovascular conditions. The compound's structure facilitates its transformation into various bioactive molecules through established synthetic pathways .

Asymmetric Amination Reactions

DMAP has been employed in asymmetric amination reactions catalyzed by microorganisms such as Brevibacterium linens IFO 12141. This process yields optically active amines, which are crucial for the development of chiral drugs. The ability to produce these compounds with high enantiomeric purity is essential for pharmaceutical applications, where the efficacy and safety of drugs can be significantly affected by stereochemistry .

Chiral Drug Development

The compound's reactive carbonyl group allows it to participate in various chemical transformations that are vital for creating chiral drugs. The synthesis of chiral intermediates from DMAP has been documented in several studies, highlighting its importance in developing therapeutics that require specific stereochemical configurations .

Case Study 1: Synthesis of α-Methyl-Dopa

In a study focusing on the synthesis of α-methyl-dopa from DMAP, researchers demonstrated an efficient pathway that included several key reactions leading to the formation of the target compound. The methodology involved optimizing reaction conditions to enhance yield and purity, showcasing DMAP's role as a critical precursor .

Case Study 2: Asymmetric Amination with Brevibacterium linens

A notable case study explored the use of DMAP in asymmetric amination reactions using Brevibacterium linens. The study reported successful production of optically active amines with high enantiomeric excess, underscoring the compound's utility in biocatalytic processes for drug development .

Mechanism of Action

The mechanism of action of 3,4-dimethoxyphenylacetone involves its role as a precursor in various biochemical pathways. For instance, in the synthesis of α-methyl-dopa, it undergoes asymmetric amination catalyzed by microorganisms like Brevibacterium linens to yield optically active amines . These amines then participate in further biochemical reactions to produce the desired pharmaceutical compounds.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Oily liquid (industrial grade, 97% purity) .
  • Density : 1.115 g/mL .
  • Refractive Index : 1.5358 .
  • Spectral Data :
    • IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ .
    • UV/Vis : Absorbance maxima in the range of 250–300 nm due to aromatic π→π* transitions .

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties
3,4-Dimethoxyphenylacetone C₁₁H₁₄O₃ 194.23 Methoxy, ketone Density: 1.115 g/mL; Refractive Index: 1.5358
Caffeic Acid C₉H₈O₄ 180.16 Dihydroxy, propenoic acid Yellow crystals; soluble in polar solvents
(3,4-Dimethoxyphenyl)acetic Acid C₁₀H₁₂O₄ 196.20 Methoxy, acetic acid Solid; LD₅₀ (mouse, IV): 180 mg/kg
2'-Hydroxypropiophenone C₉H₁₀O₂ 150.18 Hydroxy, ketone Liquid; CAS 610-99-1

A. Functional Group Influence on Reactivity

This compound :

  • Methoxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. The ketone group enables nucleophilic additions (e.g., Grignard reactions) and reductive amination .
  • Example: Reaction with methylamine and NaBH₄ yields (±)-MMMA, a methamphetamine derivative .

Caffeic Acid (3,4-Dihydroxybenzenepropenoic Acid): Hydroxyl groups confer antioxidant activity and chelate metals. The α,β-unsaturated acid undergoes Michael additions and decarboxylation .

(3,4-Dimethoxyphenyl)acetic Acid :

  • Carboxylic acid allows esterification or amide formation. Used in synthesizing anti-inflammatory agents .

Discussion of Key Differences

  • Electronic Effects : Methoxy groups in this compound enhance ring electron density compared to hydroxyl groups in caffeic acid, altering reactivity in electrophilic substitutions.
  • Solubility : Polar groups (e.g., –COOH in caffeic acid) increase water solubility, whereas this compound is more lipophilic.
  • Biological Activity: Caffeic acid’s antioxidant properties contrast with this compound’s role as a non-bioactive synthetic intermediate.

Biological Activity

3,4-Dimethoxyphenylacetone (DMAP) is a compound of interest in pharmacology and medicinal chemistry due to its structural similarities to various psychoactive substances. This article reviews the biological activity of DMAP, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by two methoxy groups attached to a phenyl ring. Its chemical formula is C11H14O3C_{11}H_{14}O_3, and it possesses a molecular weight of 198.23 g/mol. The compound is typically synthesized via several methods, including the electrochemical oxidation of isoeugenol and the condensation of 3,4-dimethoxyphenylacetic acid with acetic anhydride .

Neurotransmitter Interaction

Research indicates that DMAP may interact with neurotransmitter systems, particularly through its structural analogs. Studies have shown that compounds similar to DMAP can inhibit the reuptake of norepinephrine (NET) and serotonin (SERT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that observed with MDMA (3,4-methylenedioxymethamphetamine), which is known for its psychoactive effects .

Antihypertensive Properties

DMAP serves as a precursor in the synthesis of methyldopa, an important antihypertensive agent. Methyldopa acts as a centrally acting alpha-2 adrenergic agonist, which reduces sympathetic outflow and lowers blood pressure . This relationship highlights DMAP's potential therapeutic applications in managing hypertension.

Case Studies and Experimental Findings

Several studies have focused on the biological effects of DMAP and its derivatives:

  • Neurotoxicity Studies : Research has demonstrated that certain analogs of DMAP exhibit neurotoxic properties similar to those of MDMA. These studies utilized cell lines to assess cytotoxicity and neurotransmitter release mechanisms .
  • Synthesis and Analysis : A study detailed the synthesis of DMAP from 3,4-dimethoxyphenylalanine via various chemical reactions, confirming its identity through spectroscopic methods such as NMR and IR spectroscopy .
  • Market Insights : The growing interest in DMAP is reflected in market analyses predicting significant growth in its applications within pharmaceuticals, particularly in developing new antihypertensive drugs .

Data Tables

Aspect Details
Chemical Formula C11H14O3C_{11}H_{14}O_3
Molecular Weight 198.23 g/mol
Synthesis Methods Electrochemical oxidation, condensation reactions
Key Applications Precursor for methyldopa; potential antidepressant properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Dimethoxyphenylacetone, and what are their key reaction conditions?

  • Methodological Answer : Two primary methods are widely used:

  • Reductive Amination : Reacting this compound with methylamine in methanol at 0°C, followed by sodium borohydride reduction. Purification via column chromatography (dichloromethane:methanol) yields the product in ~69% yield .
  • Strecker-Zelinski Reaction : Using potassium cyanide and ammonium carbonate to form a hydantoin intermediate, which is hydrolyzed with barium hydroxide to yield racemic amino acid derivatives . Key conditions include inert atmospheres and controlled temperature gradients.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • IR/UV-Vis Spectroscopy : The NIST database provides reference spectra (IR: 1710 cm⁻¹ for ketone C=O stretch; UV-Vis: λmax ~275 nm in methanol) .
  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 1.30 (d, 3H, CH₃), 3.87–3.88 (s, 6H, OCH₃), and aromatic protons at δ 6.73–6.82 .
  • Physical Properties : Density 1.115 g/mL (25°C), boiling point 118°C at 0.4 mmHg .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in sealed containers away from oxidizers at room temperature .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in reductive amination reactions?

  • Methodological Answer :

  • Stoichiometry : Use methylamine in excess (8 equivalents) to drive the reaction .
  • Reduction Efficiency : Add NaBH₄ in small portions to control exothermicity and avoid side reactions .
  • Purification : Employ gradient elution in column chromatography (dichloromethane:methanol 80:20) to isolate the product .

Q. What strategies are effective in resolving contradictions in spectral data interpretation for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental IR/UV-Vis data with NIST reference spectra .
  • Multi-Technique Analysis : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural assignments .
  • Batch Consistency : Replicate syntheses under identical conditions to identify variability sources .

Q. What are the implications of this compound’s stability under varying pH and temperature conditions for experimental design?

  • Methodological Answer :

  • pH Sensitivity : Degrades in acidic/basic conditions (e.g., HBr reflux removes methoxy groups ). Use neutral buffers for biological assays .
  • Thermal Stability : Store at ≤25°C; avoid prolonged heating above 100°C to prevent ketone decomposition .

Application-Focused Questions

Q. How is this compound utilized as an intermediate in synthesizing pharmaceuticals like L-methyl DOPA?

  • Methodological Answer :

  • Step 1 : Convert to (±)-3,4-dimethoxymethamphetamine (MMMA) via reductive amination .
  • Step 2 : Demethylate MMMA using HBr to yield 3,4-dihydroxymethamphetamine, a precursor for L-methyl DOPA analogs .

Q. What considerations are necessary when employing this compound in cross-coupling reactions for complex molecule synthesis?

  • Methodological Answer :

  • Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids .
  • Protecting Groups : Methoxy groups may require temporary protection (e.g., silylation) to prevent unwanted side reactions .

Q. Temporal and Stability Considerations

Q. How do temporal factors influence the biological activity of this compound in in vitro studies?

  • Methodological Answer :

  • Degradation Monitoring : Regular HPLC analysis (C18 column, methanol:water mobile phase) to track compound integrity .
  • Activity Correlation : Compare fresh vs. aged samples in cellular assays (e.g., cytotoxicity) to assess potency loss .

Q. What methodologies are recommended for analyzing the degradation products of this compound under prolonged storage?

  • Methodological Answer :
  • LC-MS/MS : Identify demethylated or oxidized byproducts (e.g., 3,4-dihydroxyphenylacetone) using tandem mass spectrometry .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation kinetics .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYZWICEDUEWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228267
Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

776-99-8
Record name (3,4-Dimethoxyphenyl)acetone
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Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 2-Propanone, 1-(3,4-dimethoxyphenyl)-
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Record name 1-(3,4-dimethoxyphenyl)acetone
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Synthesis routes and methods

Procedure details

(3,4-Dimethoxyphenyl)-2-nitropropene (11) (200 g, 0.90 mol), palladium 10%/charcoal (10.0 g, either fresh or recycled), methanol (750 ml), water (220 ml) and sulfuric acid (96%, 28 ml) are charged to a steel autoclave thermostatted at 15° C.
Quantity
200 g
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reactant
Reaction Step One
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10 g
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reactant
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750 mL
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reactant
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28 mL
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reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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